An In-depth Technical Guide to Primverin: Chemical Structure, Properties, and Biological Insights
An In-depth Technical Guide to Primverin: Chemical Structure, Properties, and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primverin is a naturally occurring phenolic glycoside predominantly found in the roots of various Primula species. As a significant bioactive constituent, its chemical structure and properties are of considerable interest to the scientific community for its potential applications in pharmacology and as a chemotaxonomic marker. This technical guide provides a comprehensive overview of primverin, detailing its chemical architecture, physicochemical properties, and known biological activities. The document includes detailed experimental protocols for its extraction and analysis, alongside visualizations of relevant chemical structures and procedural workflows to facilitate further research and development.
Chemical Structure and Identification
Primverin, a glycosidic compound, is characterized by an aglycone moiety, methyl 4-methoxybenzoate, linked to a primeverose disaccharide. The primeverose unit consists of a β-D-xylopyranosyl sugar attached to a β-D-glucopyranosyl sugar via a (1→6) glycosidic bond. The entire disaccharide is, in turn, linked to the aglycone.
The systematic IUPAC name for primverin is methyl 4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate[1][2]. Its stereochemistry is crucial for its biological recognition and activity.
Figure 1. 2D Chemical Structure of Primverin. Source: PubChem CID 3038513.
Physicochemical Properties
A summary of the key physicochemical properties of primverin is presented in the table below, compiled from various chemical databases. These properties are essential for its handling, formulation, and for understanding its pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O₁₃ | [1][2][3] |
| Molecular Weight | 476.4 g/mol | [1][2] |
| Melting Point | 206 °C | [1] |
| Solubility | Soluble in water | |
| CAS Number | 154-60-9 | [1] |
| IUPAC Name | methyl 4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate | [1][2] |
| SMILES | COC1=CC(=C(C=C1)C(=O)OC)O[C@H]2--INVALID-LINK--CO[C@H]3--INVALID-LINK--O)O)O)O)O">C@@HO | [1] |
| InChI Key | DZRVGBRAMLSZDQ-HSMQXHTESA-N | [1] |
Biological Activity and Signaling Pathways
While much of the research has focused on crude extracts of Primula species, which contain a mixture of compounds including saponins and other phenolic glycosides, some insights into the potential biological role of primverin can be inferred. Extracts of Primula veris have demonstrated anti-inflammatory and expectorant activities.
It is important to note that the expectorant effects are primarily attributed to the saponins present in the extracts, which are thought to act by irritating the gastric mucosa, leading to a reflex secretion of fluid in the respiratory tract. The direct contribution of isolated primverin to this effect has not been definitively established.
The anti-inflammatory properties of Primula extracts suggest that their phenolic constituents, including primverin, may play a role in modulating inflammatory pathways. However, specific studies on pure primverin are required to elucidate its precise mechanism of action and to identify the signaling pathways it may affect, such as the NF-κB or MAPK pathways, which are common targets for anti-inflammatory compounds.
Experimental Protocols
Extraction of Primverin from Primula Species
The following protocol outlines a general procedure for the extraction of primverin from the roots of Primula veris.
Materials:
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Dried and powdered roots of Primula veris
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Methanol (reagent grade)
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Chloroform (reagent grade)
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Deionized water
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Ultrasonic bath
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Centrifuge
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Rotary evaporator
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Filter paper
Procedure:
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Defatting: Macerate the powdered root material with chloroform to remove lipids and other nonpolar compounds. Filter and discard the chloroform extract.
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Extraction: The defatted plant material is then extracted with methanol or a methanol-water mixture (e.g., 70% methanol). This can be done by maceration or, for improved efficiency, with the aid of ultrasonication for approximately 30 minutes.
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Filtration and Concentration: Filter the methanolic extract to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Further Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography on silica gel or preparative HPLC to isolate pure primverin.
High-Performance Liquid Chromatography (HPLC) Analysis
Instrumentation:
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HPLC system with a UV detector
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C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase:
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A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
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A typical gradient might be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B.
Detection:
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UV detection at 254 nm.
Procedure:
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Prepare standard solutions of primverin in methanol at known concentrations.
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Prepare the sample by dissolving the crude extract or purified fraction in the mobile phase.
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Inject the standards and sample onto the HPLC system.
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Identify the primverin peak in the sample chromatogram by comparing the retention time with that of the standard.
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Quantify the amount of primverin in the sample by constructing a calibration curve from the standard solutions.
Conclusion
Primverin stands as a significant natural product with a well-defined chemical structure and interesting, though not yet fully elucidated, biological properties. This guide provides a foundational understanding of its chemistry and a starting point for further investigation into its pharmacological potential. The detailed experimental protocols are intended to aid researchers in the isolation and analysis of this compound, paving the way for future studies to uncover its specific mechanisms of action and potential therapeutic applications. Further research on isolated primverin is crucial to distinguish its bioactivities from those of other compounds present in Primula extracts and to explore its potential as a lead compound in drug discovery.
